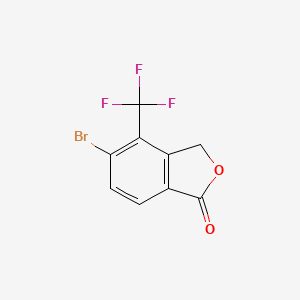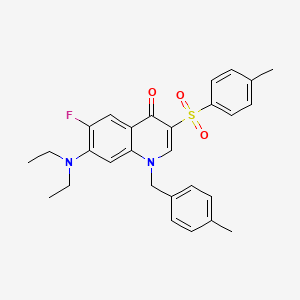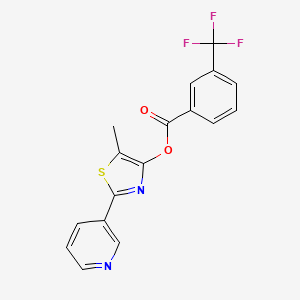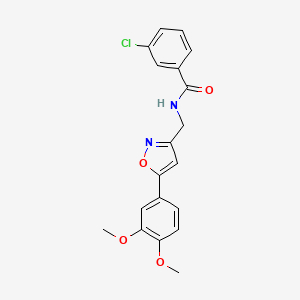
3-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have a wide spectrum of biological activities and therapeutic potential .
Molecular Structure Analysis
The compound contains an isoxazole ring, a benzamide group, and a 3,4-dimethoxyphenyl group. The isoxazole ring is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
The chemical reactions of isoxazole derivatives can vary widely depending on the specific groups attached to the isoxazole ring .Aplicaciones Científicas De Investigación
Antiviral Research
The indole nucleus, a core component of this compound, has been associated with antiviral properties . Researchers have synthesized various indole derivatives to explore their efficacy against a range of viruses. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus. The structural similarity suggests that 3-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide could be a candidate for antiviral drug development, potentially offering a new avenue for treating viral infections.
Anti-inflammatory Applications
Indole derivatives are known to possess anti-inflammatory activities . This compound, with its indole core and substituted groups, may interact with biological pathways to reduce inflammation. It could be valuable in the study of chronic inflammatory diseases and the development of anti-inflammatory medications.
Anticancer Potential
The indole structure is prevalent in many synthetic drug molecules with anticancer activities . As such, 3-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide may be used in cancer research to design and synthesize new anticancer agents, potentially targeting specific cancer cell lines or mechanisms.
Neuroprotective Research
Compounds with an indole nucleus have shown promise in neuroprotection, which is crucial in conditions like Alzheimer’s disease . This compound could be explored for its potential to protect neuronal cells from damage or death, contributing to the treatment of neurodegenerative diseases.
Antioxidant Studies
Indole derivatives have demonstrated antioxidant properties, which play a significant role in preventing oxidative stress-related diseases . This compound could be used in research aimed at understanding oxidative mechanisms and developing antioxidant therapies.
Antimicrobial and Antitubercular Research
The antimicrobial and antitubercular activities of indole derivatives make them interesting candidates for the development of new antibiotics . Research into 3-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide could lead to the discovery of novel treatments for bacterial infections, including drug-resistant strains.
Antidiabetic Activity
Indole-based compounds have been associated with antidiabetic effects . This compound could be investigated for its potential to modulate blood sugar levels or enhance insulin sensitivity, contributing to diabetes management and treatment strategies.
Antimalarial Research
Indole derivatives have shown activity against the malaria parasite . This compound could be part of studies aiming to develop new antimalarial drugs, especially in the face of increasing resistance to current treatments.
Mecanismo De Acción
The mechanism of action of isoxazole derivatives can vary widely and depends on their specific structure and the biological target. They have been found to have potential as analgesics, anti-inflammatories, anticancer agents, antimicrobials, antivirals, anticonvulsants, antidepressants, and immunosuppressants .
Direcciones Futuras
Isoxazole derivatives are of immense importance because of their wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
Propiedades
IUPAC Name |
3-chloro-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-24-16-7-6-12(9-18(16)25-2)17-10-15(22-26-17)11-21-19(23)13-4-3-5-14(20)8-13/h3-10H,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXXWQSZCRIVCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=CC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl chloride](/img/structure/B2879762.png)
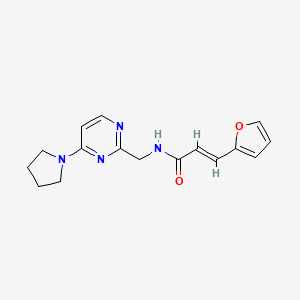
![7-Bromo-3-methylimidazo[1,2-a]pyridine](/img/structure/B2879765.png)
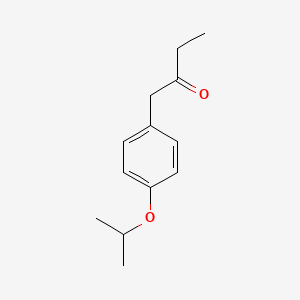
![(2E)-3-[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid](/img/structure/B2879767.png)
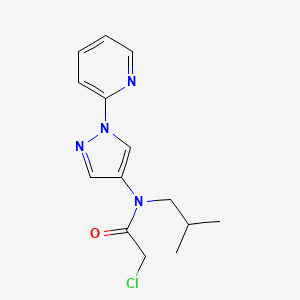
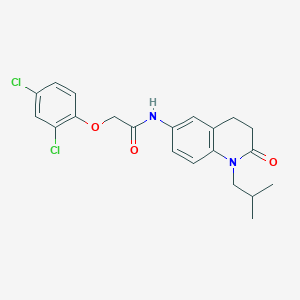
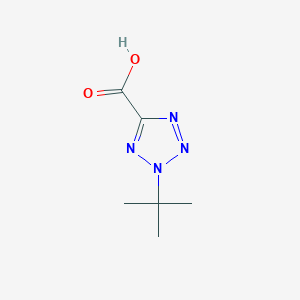
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide](/img/structure/B2879772.png)
